molecular formula C16H21NO5S B330004 3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B330004
M. Wt: 339.4 g/mol
InChI Key: CCDXNEBLNWODQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound with the molecular formula C16H21NO5S This compound is characterized by its unique structure, which includes a benzothiophene ring, a propoxycarbonyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Propoxycarbonyl Group: The propoxycarbonyl group is introduced via esterification, where a propyl alcohol derivative reacts with a carboxylic acid or its derivative in the presence of a catalyst.

    Formation of the Butanoic Acid Moiety: The butanoic acid moiety is typically introduced through a series of reactions involving the addition of a butanoic acid derivative to the benzothiophene ring, followed by oxidation to form the oxo group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring or the butanoic acid moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols, under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

3-{[3-(PROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Oxo-4-{[3-(propoxycarbonyl)-4,5,6,7-tetrahydro-

Properties

Molecular Formula

C16H21NO5S

Molecular Weight

339.4 g/mol

IUPAC Name

4-oxo-4-[(3-propoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]butanoic acid

InChI

InChI=1S/C16H21NO5S/c1-2-9-22-16(21)14-10-5-3-4-6-11(10)23-15(14)17-12(18)7-8-13(19)20/h2-9H2,1H3,(H,17,18)(H,19,20)

InChI Key

CCDXNEBLNWODQG-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O

Canonical SMILES

CCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O

Origin of Product

United States

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